Di-tert-butyl nitroxide

Nitroxide-Mediated Polymerization Controlled Radical Polymerization Kinetics

Di-tert-butyl nitroxide (DTBN, CAS 2406-25-9) is a stable, non-cyclic nitroxide free radical belonging to the aminoxyl class. It is characterized by two tert-butyl groups flanking a nitroxide (N–O•) moiety, conferring substantial steric protection to the radical center.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B8807896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl nitroxide
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C(C)(C)C)O
InChIInChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3
InChIKeyJQDZCJWPDXZTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-Butyl Nitroxide (DTBN): Technical Baseline and Compound Class Identification


Di-tert-butyl nitroxide (DTBN, CAS 2406-25-9) is a stable, non-cyclic nitroxide free radical belonging to the aminoxyl class [1]. It is characterized by two tert-butyl groups flanking a nitroxide (N–O•) moiety, conferring substantial steric protection to the radical center. DTBN is primarily employed as a prototypical spin probe and spin label in electron paramagnetic resonance (EPR) spectroscopy, a mechanistic model for nitroxide-mediated polymerization (NMP), and a benchmark for computational studies of hyperfine coupling parameters [2][3].

Why Substituting Di-tert-Butyl Nitroxide with Cyclic Nitroxides Like TEMPO Compromises Experimental Reproducibility and Outcome


Although DTBN and cyclic nitroxides like TEMPO both feature stable N–O• moieties, their steric and electronic environments are fundamentally distinct. DTBN's non-cyclic, acyclic structure imparts a lower bond dissociation enthalpy for alkoxyamine formation, enabling faster polymerization kinetics at lower temperatures compared to TEMPO-mediated systems [1]. Furthermore, DTBN exhibits isotropic rotational diffusion in ionic liquids, whereas charged or cyclic analogs display anisotropic motion, fundamentally altering their behavior as EPR probes [2]. Simple class-level substitution without accounting for these quantifiable differences in redox behavior, rotational dynamics, and host-guest complexation specificity leads to irreproducible results and suboptimal process efficiency.

Quantitative Differentiation of Di-tert-Butyl Nitroxide: Head-to-Head Performance Data Versus Closest Analogs


Polymerization Kinetics: DTBN Enables Faster Controlled Polymerization at Lower Temperature Compared to TEMPO

In nitroxide-mediated polymerization (NMP) of tert-butyl acrylate, the use of di-tert-butyl nitroxide (DBN/DTBN) as the mediating radical allows controlled polymerization to proceed at a significantly lower temperature than comparable systems employing TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) derivatives [1]. The pseudo-first-order activation rate constant (k_act) for the poly(tBA)-DBN adduct was determined to be 1.0 × 10⁻³ s⁻¹ at 120 °C, indicating frequent activation–deactivation cycles essential for maintaining low polydispersity [1].

Nitroxide-Mediated Polymerization Controlled Radical Polymerization Kinetics

Rotational Diffusion: DTBN Exhibits Isotropic Rotation in Ionic Liquids Versus Anisotropic Behavior of Charged Nitroxide Probes

EPR studies comparing the rotational diffusion of neutral di-tert-butyl nitroxide (DTBN) and the doubly negatively charged Frémy's salt (peroxylamine disulfonate, FS) in 1-alkyl-3-methylimidazolium tetrafluoroborate room-temperature ionic liquids (RTILs) reveal a fundamental difference in motional behavior [1]. While FS exhibits pronounced anisotropic rotation that increases with the alkyl chain length of the RTIL cation, DTBN displays strictly isotropic rotation across all tested RTILs [1].

EPR Spectroscopy Spin Probe Dynamics Ionic Liquids

Electrochemical Behavior: DTBN Exhibits Irreversible Oxidation with a Fast Follow-Up Reaction (k = 21 s⁻¹) Distinct from Reversible Cyclic Nitroxides

In contrast to the electrochemically reversible behavior of cyclic nitroxides such as TEMPO, di-tert-butyl nitroxide (DTBN) exhibits an irreversible oxidation at a platinum electrode in acetonitrile under normal scan rates [1]. Using scanning electrochemical microscopy (SECM), the oxidation was shown to be coupled to a rapid, first-order chemical follow-up reaction with a rate constant (k_f) of 21 s⁻¹ [2]. The heterogeneous electron-transfer rate constant (k⁰) was determined to be 0.85 cm s⁻¹, and the apparent formal redox potential is 0.218 V vs. Fc⁺|Fc [2].

Electrochemistry Redox Mediators Cyclic Voltammetry

Hyperfine Coupling Sensitivity: DTBN's aN Value Shifts by 1.6 G in Cucurbituril Complexes, Demonstrating Quantifiable Environmental Sensitivity

DTBN serves as a highly sensitive probe for local hydrophobicity, as demonstrated by ESR studies of its inclusion complexes with cucurbit[7]uril (CB[7]) [1]. The ¹⁴N hyperfine splitting constant (aN) shifts from 17.1 G for DTBN in the bulk aqueous environment (outside the cavity) to 15.5 G when encapsulated within the hydrophobic CB[7] cavity, representing a quantifiable decrease of 1.6 G [1]. No complexation was observed with the smaller CB[6] cavity, while interaction with CB[8] yielded a single species with aN = 16.4 G, indicating a less hydrophobic environment [1].

EPR Spin Labeling Host–Guest Chemistry Cucurbiturils

Bond Dissociation Enthalpy: DTBN's Lower BDE (<35 kcal/mol) Predicts Faster NMP Kinetics Than TEMPO

Semiempirical molecular orbital calculations (AM1 and PM3 levels) predict that di-tert-butyl nitroxide possesses a lower bond dissociation enthalpy (BDE) for the alkoxyamine C–ON bond than the benchmark TEMPO reversible terminator [1]. The calculations established a criterion of BDE < 35 kcal/mol for achieving reasonable chain propagation rates in living free-radical polymerization [1]. Experimental validation confirmed that DTBN-mediated reactions proceed to completion more rapidly than comparable TEMPO reactions under identical conditions [1].

Nitroxide-Mediated Polymerization Computational Chemistry Bond Dissociation Enthalpy

Optimal Application Scenarios for Di-tert-Butyl Nitroxide Based on Differentiated Performance Data


Low-Temperature Nitroxide-Mediated Polymerization (NMP) of Acrylates

DTBN is the preferred mediator for the controlled radical polymerization of tert-butyl acrylate when lower reaction temperatures are required to suppress thermal initiation or side reactions [1]. The activation rate constant of 1.0 × 10⁻³ s⁻¹ at 120 °C provides a validated kinetic parameter for process design. Procurement should prioritize DTBN over TEMPO-based systems specifically when faster polymerization kinetics or lower thermal budgets are critical.

EPR Probing of Nonpolar Microdomains in Ionic Liquids and Heterogeneous Media

Due to its isotropic rotational diffusion and preferential partitioning into nonpolar domains of ionic liquids [2], DTBN is uniquely suited for EPR studies mapping hydrophobic regions in RTILs, membranes, and microheterogeneous systems. Its neutral charge and symmetrical structure eliminate the complicating anisotropic effects observed with charged or asymmetric nitroxide probes.

Quantitative Host–Guest Binding Studies Using Hyperfine Coupling Shifts

DTBN's 1.6 G shift in aN upon encapsulation in CB[7] provides a direct, quantifiable readout of hydrophobic inclusion [3]. This makes DTBN a valuable spin probe for calibrating cavity hydrophobicity in cucurbiturils, cyclodextrins, and other supramolecular hosts. The absence of complexation with CB[6] also offers size-selectivity validation.

Mechanistic Studies of Rapid Follow-Up Chemistry in One-Electron Oxidations

DTBN's irreversible oxidation coupled to a 21 s⁻¹ follow-up reaction makes it a model substrate for investigating EC (electron transfer–chemical reaction) mechanisms using SECM [4]. Researchers requiring a well-characterized system with defined k_f and k⁰ parameters for method development or instrumental benchmarking should select DTBN.

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